molecular formula C7H5BBrNO2 B1532159 3-Bromo-2-cyanophenylboronic acid CAS No. 1032231-32-5

3-Bromo-2-cyanophenylboronic acid

Cat. No.: B1532159
CAS No.: 1032231-32-5
M. Wt: 225.84 g/mol
InChI Key: LHGIIQFOQAPPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-cyanophenylboronic acid is an organic compound containing a boron atom bonded to a phenyl ring with a bromine atom at the 3rd position and a cyano group (nitrile) at the 2nd position. This compound is valuable in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form carbon-carbon bonds efficiently.

Mechanism of Action

Target of Action

3-Bromo-2-cyanophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . The primary targets of this compound are the palladium catalyst and the organic groups involved in the reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, making this compound suitable for a wide range of applications .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules . The downstream effects of this reaction include the creation of biaryl-based phenylalanine amino acid analogs, which are used as kainate receptors ligands .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . The rate of hydrolysis of similar compounds is known to be influenced by the pH, with the reaction rate considerably accelerated at physiological pH .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic molecules, including biaryl-based phenylalanine amino acid analogs .

Action Environment

The action of this compound is influenced by several environmental factors. The reaction conditions, including temperature and pH, can significantly affect the efficacy and stability of the compound . Additionally, the compound is generally environmentally benign, contributing to its broad application in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromo-2-cyanophenylboronic acid typically involves the reaction of 3-bromo-2-cyanophenylboronic ester with a suitable hydrolyzing agent under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate in an aqueous medium, followed by acidification to yield the boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-cyanophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions . It can also participate in oxidative cross-coupling and homocoupling reactions .

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide in an aqueous or alcoholic medium.

    Oxidative Cross-Coupling: Typically involves the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base.

Major Products Formed

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3-Bromo-2-cyanophenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: Utilized in the development of new pharmaceuticals, particularly those targeting specific biological pathways.

    Industry: Applied in the production of advanced materials, including polymers and electronic materials.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanophenylboronic acid: Similar structure but lacks the bromine atom at the 3rd position.

    3-Fluorophenylboronic acid: Contains a fluorine atom instead of a bromine atom at the 3rd position.

    3-Bromophenylboronic acid: Similar structure but lacks the cyano group at the 2nd position.

Uniqueness

3-Bromo-2-cyanophenylboronic acid is unique due to the presence of both a bromine atom and a cyano group on the phenyl ring. This combination of functional groups enhances its reactivity and versatility in organic synthesis, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-bromo-2-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrNO2/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGIIQFOQAPPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Br)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674931
Record name (3-Bromo-2-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032231-32-5
Record name B-(3-Bromo-2-cyanophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032231-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-2-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-cyanophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-cyanophenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-cyanophenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-cyanophenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-cyanophenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Bromo-2-cyanophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.